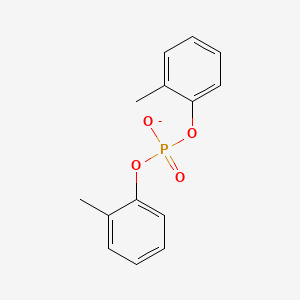
Bis(2-methylphenyl) phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-methylphenyl) phosphate: is an organophosphorus compound with the molecular formula C14H15O4P . It is a derivative of phosphoric acid where two of the hydrogen atoms are replaced by 2-methylphenyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-methylphenyl) phosphate typically involves the reaction of phosphorus oxychloride with 2-methylphenol (o-cresol) in the presence of a base. The reaction proceeds as follows:
- A base, such as triethylamine , is added to neutralize the hydrochloric acid formed during the reaction.
- The mixture is stirred at a controlled temperature, usually around 0-5°C, to ensure the reaction proceeds smoothly.
- After the reaction is complete, the product is purified by distillation or recrystallization.
Phosphorus oxychloride: is added to a solution of in an organic solvent such as toluene.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Bis(2-methylphenyl) phosphate can undergo oxidation reactions to form corresponding phosphates and phosphoric acids.
Reduction: It can be reduced to form phosphines and other lower oxidation state phosphorus compounds.
Substitution: The compound can participate in substitution reactions where the 2-methylphenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkyl halides.
Major Products Formed:
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphines.
Substitution: Various substituted phosphates.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(2-methylphenyl) phosphate is used as a reagent in organic synthesis, particularly in the preparation of phosphorus-containing compounds.
Biology: In biological research, it is used to study enzyme mechanisms and as a model compound for understanding phosphate metabolism.
Industry: In the industrial sector, this compound is used as a flame retardant and plasticizer in polymer production.
Wirkmechanismus
The mechanism by which bis(2-methylphenyl) phosphate exerts its effects involves the interaction with molecular targets such as enzymes and proteins. The phosphate group can form strong hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other biological molecules. The 2-methylphenyl groups provide hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- Bis(2-methylphenyl) hydrogen phosphate
- Bis(2-methylphenyl)(phenyl)phosphine
- Bis(2,4-di-tert-butylphenyl) phosphate
Comparison:
- Bis(2-methylphenyl) hydrogen phosphate has one hydrogen atom replaced by a 2-methylphenyl group, making it less hydrophobic compared to bis(2-methylphenyl) phosphate.
- Bis(2-methylphenyl)(phenyl)phosphine contains a phosphine group instead of a phosphate, which alters its reactivity and applications.
- Bis(2,4-di-tert-butylphenyl) phosphate has bulkier substituents, affecting its steric properties and making it more suitable for specific industrial applications.
This compound stands out due to its balanced hydrophobicity and reactivity, making it versatile for various applications in research and industry.
Eigenschaften
Molekularformel |
C14H14O4P- |
|---|---|
Molekulargewicht |
277.23 g/mol |
IUPAC-Name |
bis(2-methylphenyl) phosphate |
InChI |
InChI=1S/C14H15O4P/c1-11-7-3-5-9-13(11)17-19(15,16)18-14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H,15,16)/p-1 |
InChI-Schlüssel |
OHRCKPRYDGSBRN-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=CC=C1OP(=O)([O-])OC2=CC=CC=C2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


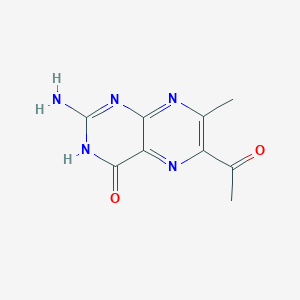
![4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-1-(furan-2-yl)-3-hydroxybutan-1-one](/img/structure/B14687173.png)
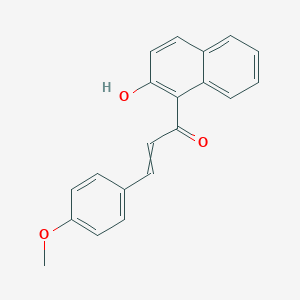


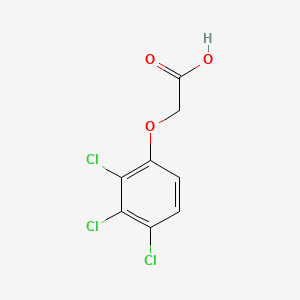
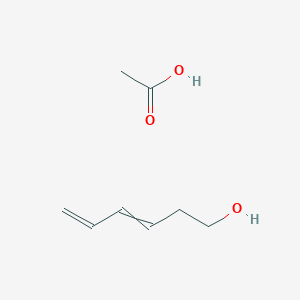

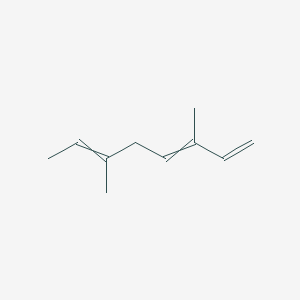
![2-[bis(2-hydroxyethyl)amino]ethanol;2,3,4,5,6-pentachlorophenol](/img/structure/B14687224.png)
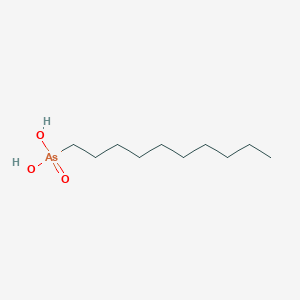

![4-[(7-Chloroquinolin-4-yl)amino]pentyl acetate](/img/structure/B14687241.png)

